Methyl 2-cyclopropyl-4-fluorobenzoate
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Overview
Description
Methyl 2-cyclopropyl-4-fluorobenzoate is an organic compound with the molecular formula C11H11FO2. It belongs to the benzoate ester family and is characterized by a central benzene ring with a fluorine atom at the 2-position and a cyclopropyl group at the 4-position. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopropyl-4-fluorobenzoate can be synthesized through a multistep reaction. One common method involves the condensation of 4-cyclopropylbenzyl alcohol with dimethyl carbonate to form the corresponding methyl carbamate. The carbamate is then reacted with fluorobenzoyl chloride to form the final product . Another method involves the reaction of methyl 4-bromo-2-fluorobenzoate with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-4-fluorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be broken down by water to regenerate 4-cyclopropyl-2-fluorobenzoic acid and methanol.
Nucleophilic Substitution: The fluorine atom might be susceptible to nucleophilic substitution by strong nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and either acidic or basic catalysts.
Nucleophilic Substitution: Requires strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
Hydrolysis: 4-cyclopropyl-2-fluorobenzoic acid and methanol.
Nucleophilic Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclopropyl-4-fluorobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropyl group can affect the electronic properties of the molecule, potentially making it more reactive or introducing steric hindrance compared to an unsubstituted benzoate ester. These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-cyclopropyl-4-fluorobenzoate is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination of substituents can significantly alter the compound’s chemical and physical properties, making it distinct from other similar compounds. The cyclopropyl group introduces strain and steric effects, while the fluorine atom can influence the electronic properties of the molecule.
Properties
IUPAC Name |
methyl 2-cyclopropyl-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(12)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSOZWOLAUETQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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